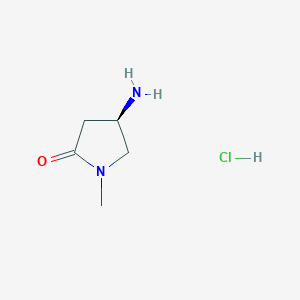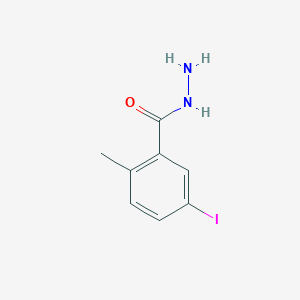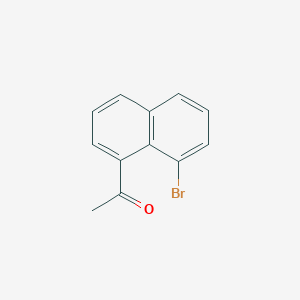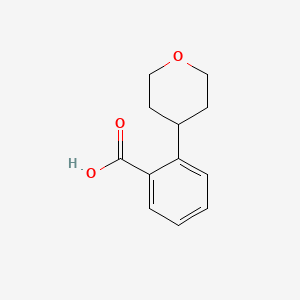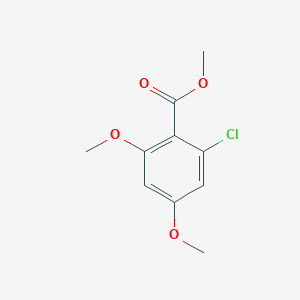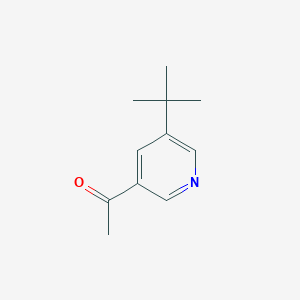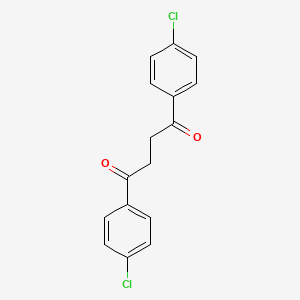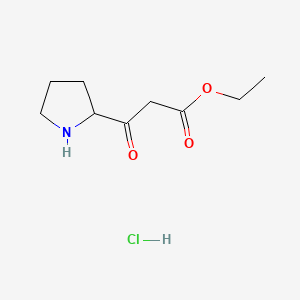
Ethyl (S)-3-Oxo-3-(2-pyrrolidinyl)propanoate Hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl (S)-3-Oxo-3-(2-pyrrolidinyl)propanoate Hydrochloride typically involves the following steps:
Formation of the Pyrrolidinyl Intermediate: The initial step involves the synthesis of the pyrrolidinyl intermediate. This can be achieved through the reaction of pyrrolidine with an appropriate acylating agent under controlled conditions.
Esterification: The pyrrolidinyl intermediate is then subjected to esterification with ethyl chloroformate in the presence of a base such as triethylamine. This reaction results in the formation of the ethyl ester derivative.
Hydrochloride Formation: The final step involves the conversion of the ethyl ester derivative to its hydrochloride salt. This is typically achieved by treating the compound with hydrochloric acid.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity of the final product. Key considerations include the choice of solvents, temperature control, and purification techniques such as crystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
Ethyl (S)-3-Oxo-3-(2-pyrrolidinyl)propanoate Hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the compound to its corresponding alcohols or amines.
Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alcohols can be used under basic or acidic conditions.
Major Products
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols, amines.
Substitution: Various substituted esters or amides.
Wissenschaftliche Forschungsanwendungen
Ethyl (S)-3-Oxo-3-(2-pyrrolidinyl)propanoate Hydrochloride has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor in drug development.
Industry: It is used in the production of specialty chemicals and as an intermediate in various industrial processes.
Wirkmechanismus
The mechanism of action of Ethyl (S)-3-Oxo-3-(2-pyrrolidinyl)propanoate Hydrochloride involves its interaction with specific molecular targets and pathways. The compound may act as an enzyme inhibitor or modulator, affecting biochemical pathways related to its structure. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Vergleich Mit ähnlichen Verbindungen
Ethyl (S)-3-Oxo-3-(2-pyrrolidinyl)propanoate Hydrochloride can be compared with other similar compounds such as:
Ethyl 3-Oxo-3-(2-pyrrolidinyl)propanoate: Lacks the hydrochloride salt form, which may affect its solubility and reactivity.
Methyl (S)-3-Oxo-3-(2-pyrrolidinyl)propanoate: Similar structure but with a methyl ester group instead of an ethyl ester group, which may influence its chemical properties and applications.
Ethyl (S)-3-Oxo-3-(2-piperidinyl)propanoate Hydrochloride: Contains a piperidinyl group instead of a pyrrolidinyl group, leading to differences in biological activity and reactivity.
The uniqueness of this compound lies in its specific structural features, which confer distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Eigenschaften
Molekularformel |
C9H16ClNO3 |
|---|---|
Molekulargewicht |
221.68 g/mol |
IUPAC-Name |
ethyl 3-oxo-3-pyrrolidin-2-ylpropanoate;hydrochloride |
InChI |
InChI=1S/C9H15NO3.ClH/c1-2-13-9(12)6-8(11)7-4-3-5-10-7;/h7,10H,2-6H2,1H3;1H |
InChI-Schlüssel |
FWOKYJWVESSKHD-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)CC(=O)C1CCCN1.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



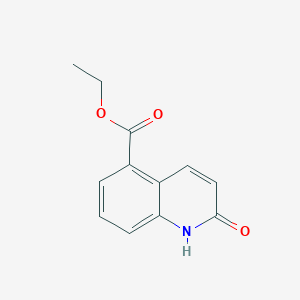
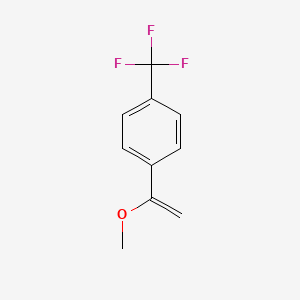
![4,6-Dibromo-2-methylbenzo[d]thiazole](/img/structure/B13671994.png)
